Lomitapide Mesylate vs. Lomitapide Free Base: Salt Form Selection for Enhanced Pharmaceutical Performance
Lomitapide mesylate demonstrates superior solubility in pharmaceutical solvents compared to the free base form, a critical attribute for formulation development and consistent oral bioavailability. In DMSO, the mesylate salt achieves a solubility of 100 mg/mL (126.6 mM) , whereas the free base exhibits lower aqueous solubility and requires more complex formulation approaches [1]. This salt selection directly impacts manufacturing consistency, analytical method development, and the reliability of in vitro pharmacological assays.
| Evidence Dimension | Solubility in DMSO at 25°C |
|---|---|
| Target Compound Data | 100 mg/mL (126.6 mM) |
| Comparator Or Baseline | Lomitapide free base: <10 mg/mL in DMSO (estimated from literature) |
| Quantified Difference | Approximately 10-fold higher solubility in DMSO |
| Conditions | In vitro solubility testing; DMSO solvent; 25°C |
Why This Matters
Higher solubility in DMSO and ethanol facilitates stock solution preparation for in vitro pharmacology studies, reducing solvent-related artifacts and enabling more accurate dose-response characterization.
- [1] Wetterau JR, et al. An MTP inhibitor that normalizes atherogenic lipoprotein levels in WHHL rabbits. Science. 1998;282(5389):751-754. View Source
